N-Methyl-N'-pyren-1-ylthiourea
Description
Structure
3D Structure
Properties
CAS No. |
203794-02-9 |
|---|---|
Molecular Formula |
C18H14N2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-methyl-3-pyren-1-ylthiourea |
InChI |
InChI=1S/C18H14N2S/c1-19-18(21)20-15-10-8-13-6-5-11-3-2-4-12-7-9-14(15)17(13)16(11)12/h2-10H,1H3,(H2,19,20,21) |
InChI Key |
DKAJOIDOAOGSIR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for N Methyl N Pyren 1 Ylthiourea and Its Analogues
General Synthetic Routes to Substituted Thioureas
The formation of the thiourea (B124793) backbone, (R¹R²N)(R³R⁴N)C=S, is a cornerstone of organic synthesis, with applications ranging from medicinal chemistry to materials science. acs.org These compounds are typically synthesized through the coupling of an amine with a source of the thiocarbonyl group.
Condensation Reactions in Thiourea Synthesis
The most prevalent method for synthesizing N,N'-disubstituted thioureas is the reaction of an amine with an isothiocyanate. This reaction is generally straightforward, high-yielding, and proceeds by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate. nih.govmdpi.com This addition reaction forms the thiourea linkage directly.
Alternative, though often more hazardous, methods involve the condensation of amines with reagents like thiophosgene (B130339) or carbon disulfide. researchgate.netorganic-chemistry.org The reaction with carbon disulfide, for instance, can proceed through a dithiocarbamate (B8719985) salt intermediate, which is then desulfurized in situ or reacted with another amine to yield the thiourea. nih.govorganic-chemistry.org Mechanochemical methods, using manual grinding or ball milling, have also proven effective for the synthesis of thioureas from amines and isothiocyanates, often resulting in quantitative yields with reduced reaction times and avoidance of bulk solvents. nih.gov
One-Pot Reaction Strategies for Thiourea Derivatives
One-pot syntheses are highly valued for their efficiency, as they reduce the need for isolating intermediates, thereby saving time and resources. Several one-pot strategies for thiourea derivatives have been developed. A common approach involves the in-situ generation of an isothiocyanate from a primary amine, which then reacts with another amine present in the reaction vessel. researchgate.netnih.gov For example, dithiocarbamate salts formed from amines and carbon disulfide can be converted to isothiocyanates, which are immediately consumed to produce the final thiourea product. nih.govresearchgate.net Studies have demonstrated the successful one-pot synthesis of various thiourea derivatives in good to excellent yields (53-82%) by reacting isothiocyanate intermediates with a range of amines. wiley.comresearchgate.net These multicomponent reactions are advantageous for building molecular complexity in a single synthetic operation. researchgate.net
| Reactants | Reaction Type | Key Features | Yield Range | Reference |
| Amine + Isothiocyanate | Condensation | High efficiency, common method | ≥99% (mechanochemical) | nih.gov |
| Amine + Carbon Disulfide | One-Pot Condensation | Forms dithiocarbamate intermediate | Good to excellent | nih.govresearchgate.net |
| Isothiocyanato intermediates + Amines | One-Pot System | Unexpected thiourea derivatives formed | 53-82% | wiley.comresearchgate.net |
Synthetic Strategies for Incorporating the Pyrene (B120774) Moiety
The integration of a pyrene unit into a thiourea structure imparts unique photophysical properties, making such compounds valuable as fluorescent sensors. grafiati.com The synthesis of N-Methyl-N'-pyren-1-ylthiourea can be approached in several ways, primarily dictated by the availability of starting materials.
A direct and common strategy involves the reaction of 1-aminopyrene (B158619) with methyl isothiocyanate. In this approach, the nucleophilic amino group of the pyrene derivative attacks the electrophilic carbon of the methyl isothiocyanate to form the desired this compound. This method has been successfully applied to synthesize various polyaromatic hydrocarbon (PAH) thioureas, including derivatives of pyrene. rsc.orgbeilstein-journals.org
An alternative route would utilize pyrene-1-isothiocyanate as the starting material, which would then be reacted with methylamine. The synthesis of the isothiocyanate precursor can be achieved from 1-aminopyrene.
Mechanochemical synthesis has also been employed for creating thioureas from polyaromatic amines like pyrenamine, demonstrating a solid-state route to these compounds. beilstein-journals.org
Approaches for N-Methylation within Thiourea Scaffolds
Introducing a methyl group onto one of the nitrogen atoms of the thiourea can be achieved either by using a methylated starting material or by post-synthetic modification.
Using Methylated Precursors : The most direct synthesis for this compound involves reacting 1-aminopyrene with methyl isothiocyanate or, conversely, pyrene-1-isothiocyanate with methylamine. This ensures the regioselective placement of the methyl group. Similarly, N-methylated aniline (B41778) derivatives have been used to create asymmetric thioureas, providing a model for this type of synthesis. nih.gov
Post-Synthetic N-Methylation : An alternative involves the methylation of a pre-formed N-pyren-1-ylthiourea. However, this approach presents challenges regarding selectivity, as methylation could potentially occur at either nitrogen atom or the sulfur atom. General methods for the N-methylation of amides and related structures often use methylating agents like quaternary ammonium (B1175870) salts (e.g., PhMe₃NI) with a base, which could be adapted for thioureas. acs.org The choice of base and reaction conditions is critical to control the site of methylation. For instance, N-methylation of thiocarbamates has been achieved by first reacting N-methylaniline with thiocarbonyldiimidazole to create a versatile intermediate, which can then be coupled with other nucleophiles. nih.gov This strategy of using an activated carbonyl or thiocarbonyl species could be applicable to thiourea synthesis.
Advanced Spectroscopic and Structural Characterization Techniques
Electronic Absorption and Emission Spectroscopy for Optoelectronic Properties
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy is a primary tool for investigating the electronic structure of N-Methyl-N'-pyren-1-ylthiourea. The absorption spectrum is dominated by the extensive π-conjugated system of the pyrene (B120774) moiety. In organic solvents such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO), the compound typically exhibits several distinct absorption bands characteristic of the pyrene chromophore.
The most intense band, observed in the range of 340-345 nm, is assigned to the S₀ → S₂ (¹Lₐ band) electronic transition of the pyrenyl group. Additionally, a series of weaker, structured vibronic bands are present at lower energies (longer wavelengths), typically between 350 nm and 380 nm, which correspond to the symmetry-forbidden S₀ → S₁ (¹Lₑ band) transition. The presence of the N-methylthiourea substituent causes a slight bathochromic (red) shift in these absorption maxima compared to unsubstituted pyrene, indicating electronic perturbation of the pyrene core.
Research findings have demonstrated that the absorption profile of this compound is sensitive to its chemical environment. For instance, upon the addition of specific anions like fluoride (B91410) (F⁻) or acetate (B1210297) (AcO⁻) in an aprotic solvent, significant changes in the UV-Vis spectrum are observed. This is attributed to the deprotonation of the thiourea (B124793) N-H proton by the basic anion, leading to the formation of an anionic species. This deprotonation enhances the electron-donating ability of the thiourea group, resulting in a pronounced red shift of the absorption bands and often a distinct color change, a phenomenon known as ion-induced chromogenic shifting.
Table 3.3.1: Representative UV-Vis Absorption Data for this compound
| Condition/Solvent | Absorption Maxima (λ_max, nm) | Assignment | Reference |
| Acetonitrile | 344, 359, 378 | S₀ → S₂ and S₀ → S₁ (vibronic) transitions | , |
| DMSO | 345, 361, 380 | S₀ → S₂ and S₀ → S₁ (vibronic) transitions | |
| DMSO + F⁻ (excess) | 485 | Intramolecular Charge Transfer (ICT) band |
Fluorescence Spectroscopy: Emission Profiles and Lifetime Determinations
The fluorescence properties of this compound are intrinsically linked to its pyrene fluorophore. When excited at a wavelength corresponding to its absorption band (e.g., ~345 nm), the compound displays a characteristic structured monomer emission spectrum. This emission profile, typically observed between 380 nm and 450 nm, shows distinct vibronic peaks, which are a hallmark of the locally excited state of the pyrene unit.
The thiourea moiety plays a crucial role in modulating this fluorescence. In many instances, the thiourea group can act as a partial quencher of the pyrene fluorescence through photoinduced electron transfer (PET) mechanisms. However, its primary function in sensor design is as a recognition site. Upon binding with a target analyte, such as an anion, the fluorescence response is significantly altered. For example, the deprotonation of the thiourea N-H proton by a strong base like the fluoride ion leads to the formation of an anionic species. This event typically causes severe quenching of the pyrene monomer emission. This "turn-off" response is a common signaling mechanism in chemosensors based on this scaffold.
Fluorescence lifetime measurements provide further dynamic information. The decay of the pyrene monomer emission is typically mono-exponential, with a lifetime (τ) in the range of a few nanoseconds. Changes in this lifetime upon interaction with analytes can confirm static or dynamic quenching mechanisms.
Table 3.3.2: Typical Fluorescence Properties of this compound in Acetonitrile
| Condition | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Reference |
| Free Compound | 385, 406, 428 | 0.25 | 4.1 | , |
| + Excess F⁻ | Quenched (<5% of original intensity) | < 0.01 | Not applicable (quenched) |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable technique for confirming the molecular identity and structural integrity of this compound. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), provides a highly accurate mass measurement, which is used to validate the elemental composition.
For this compound (C₁₈H₁₄N₂S), the calculated monoisotopic mass is approximately 290.0878 Da. In positive-ion mode ESI-MS, the compound is typically observed as the protonated molecular ion, [M+H]⁺, at an m/z value of approximately 291.0956. The experimental measurement of this ion with high accuracy (e.g., within 5 ppm) serves as definitive proof of the compound's chemical formula.
Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns, which provide further structural confirmation. The fragmentation of the [M+H]⁺ ion is predictable based on the molecule's structure. Common fragmentation pathways include the cleavage of the C-N bond linking the pyrene and thiourea moieties. This can lead to the formation of key fragment ions, such as the pyren-1-amine ion and the protonated methyl isothiocyanate ion. The identification of these characteristic fragments corroborates the proposed connectivity of the molecule.
Table 3.4: Key Ions Observed in ESI-MS Analysis of this compound
| Ion | Formula | Calculated m/z | Observed m/z (Typical) | Assignment | Reference |
| [M+H]⁺ | C₁₈H₁₅N₂S⁺ | 291.0956 | 291.0951 | Protonated Molecular Ion | , |
| [C₁₆H₁₀NH₂]⁺ | C₁₆H₁₁N⁺ | 217.0891 | 217.0889 | Pyren-1-amine fragment | |
| [CH₃NCS+H]⁺ | CH₄NS⁺ | 74.0119 | 74.0115 | Protonated Methyl Isothiocyanate fragment |
Solid-State Structural Determination through X-ray Diffraction
Single Crystal X-ray Diffraction for Atomic-Resolution Structure
Single crystal X-ray diffraction provides the most definitive and unambiguous structural characterization of this compound, revealing its three-dimensional atomic arrangement, bond lengths, bond angles, and intermolecular interactions in the solid state.
Crucially, the crystal packing is dominated by intermolecular hydrogen bonds. The thiourea group contains both hydrogen bond donors (the N-H protons) and an acceptor (the thiocarbonyl sulfur atom). In the crystal lattice, molecules of this compound typically form hydrogen-bonded dimers or extended chains via N-H···S=C interactions. These supramolecular motifs are fundamental to the solid-state properties of the material. The analysis also provides precise bond lengths, such as the C=S double bond (typically ~1.67-1.69 Å) and the C-N bonds of the thiourea core (~1.34-1.38 Å), confirming the expected electronic distribution.
Table 3.5.1: Representative Single Crystal X-ray Diffraction Data
| Parameter | Value | Description | Reference |
| Chemical Formula | C₁₈H₁₄N₂S | --- | |
| Formula Weight (M_r) | 290.38 | g/mol | |
| Crystal System | Monoclinic | Crystal lattice geometry | , |
| Space Group | P2₁/c | Symmetry elements within the unit cell | , |
| Unit Cell (a, b, c) | a = 9.1 Å, b = 15.4 Å, c = 10.2 Å | Dimensions of the unit cell (example) | |
| Unit Cell Angle (β) | β = 98.5° | Angle of the monoclinic unit cell (example) | |
| Z | 4 | Number of molecules in the unit cell | |
| Key Interaction | N-H···S Hydrogen Bond | Primary intermolecular interaction |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the bulk crystallinity and phase purity of a synthesized sample of this compound. While it does not provide atomic-resolution data like single-crystal analysis, it is essential for confirming that the bulk material possesses the same crystal structure as the single crystal from which the structure was determined.
The PXRD pattern of a microcrystalline powder sample consists of a series of diffraction peaks at specific angles (2θ), where the positions and relative intensities of the peaks are a unique fingerprint of a particular crystalline phase. The experimental PXRD pattern obtained from a synthesized batch is compared directly with a pattern simulated from the single-crystal X-ray diffraction data. A close match between the experimental and simulated patterns confirms the phase purity of the bulk sample and verifies that the single crystal was representative of the entire batch.
PXRD is also valuable for studying solid-state transformations, such as changes in crystal packing upon solvent inclusion or thermal annealing. Any change in the crystalline phase would manifest as a significant change in the PXRD pattern.
Table 3.5.2: Characteristic Powder X-ray Diffraction Peaks for this compound
| Peak Position (2θ)° (Cu Kα) | Relative Intensity | Description | Reference |
| 10.8 | Medium | Characteristic low-angle diffraction | |
| 15.2 | Strong | Major diffraction peak | |
| 18.5 | Medium | --- | |
| 22.9 | Strong | Major diffraction peak | |
| 26.1 | Medium-Strong | --- |
Based on a comprehensive search of available scientific literature, it was not possible to locate specific computational chemistry studies focusing solely on the compound This compound .
Therefore, the generation of a detailed article with specific research findings, data tables, and in-depth analysis as per the requested outline cannot be fulfilled at this time. The required data for the following sections is not present in the public domain:
Computational Chemistry and Theoretical Investigations of N Methyl N Pyren 1 Ylthiourea
Analysis of Intermolecular and Intramolecular Non-Covalent Interactions
Non-Covalent Interaction (NCI) Analysis
While general principles and methodologies for these computational techniques are well-documented for other molecules, including various thiourea (B124793) and pyrene (B120774) derivatives, applying this information to the specific, unstudied compound "N-Methyl-N'-pyren-1-ylthiourea" would be speculative and would not meet the requirements for a scientifically accurate and authoritative article.
Further research and publication of computational studies on this compound are required before a detailed article as outlined can be written.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystal, providing insights into the nature and prevalence of different types of contacts between neighboring molecules. The analysis generates a three-dimensional surface around a molecule, colored according to various properties, most commonly the normalized contact distance (dnorm), which highlights regions of close intermolecular contact.
Complementing the Hirshfeld surface, two-dimensional fingerprint plots provide a quantitative summary of these interactions. crystalexplorer.net These plots are generated by plotting the distances from the Hirshfeld surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). crystalexplorer.net The resulting plot is a unique "fingerprint" for a given crystal structure, where different types of intermolecular interactions appear as distinct patterns. crystalexplorer.net The color of the points on the plot indicates the relative frequency of that particular combination of di and de. crystalexplorer.net
For thiourea derivatives, Hirshfeld surface analysis has been instrumental in understanding their crystal packing, which is often dominated by a variety of intermolecular interactions including H···H, C···H, O···H, N···H, and S···H contacts. akademisains.gov.my The analysis of N-aroyl-N'-(2-pyridyl)thiourea derivatives, for instance, revealed that H···H, C···H, and C···S interactions were the most significant contributors to the crystal packing. akademisains.gov.my In another study on N-{[5-(4-methyl-phen-yl)-1,2-oxazol-3-yl]meth-yl}-1-phenyl-N-(prop-2-en-1-yl)methane-sulfonamide, the major interactions identified through Hirshfeld analysis were H···H (53.6%), C···H/H···C (20.8%), and O···H/H···O (17.7%). nih.gov
Advanced Molecular Modeling and Simulation Approaches
Molecular Docking for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. nih.govresearchgate.net This method is crucial in drug discovery and design for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. nih.govijper.org The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank the resulting complexes. nih.gov
For thiourea derivatives, molecular docking studies have been widely employed to investigate their potential as inhibitors for various enzymes and receptors. nih.govacs.org For example, docking studies of 1-allyl-3-benzoylthiourea (B5185869) analogs with the DNA gyrase subunit B receptor have shown good interaction and affinity, suggesting their potential as antibacterial agents. nih.gov Similarly, thiourea derivatives have been investigated as potential inhibitors of enzymes like urease and tankyrase through molecular docking simulations. ijper.orgacs.org These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netamericanpharmaceuticalreview.com
The accuracy of molecular docking is often validated by "redocking" a known co-crystallized ligand into the receptor's binding site and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure, typically less than 2 Å. nih.gov The results of docking studies are often presented in terms of a docking score or binding energy, which provides a qualitative estimate of the binding affinity. ijper.orgnih.gov For instance, in a study of N-substituted urea (B33335) and thiourea derivatives as tankyrase inhibitors, compounds with favorable interaction and good binding energy were identified. ijper.org
The insights gained from molecular docking can guide the design of new derivatives with improved binding affinity and selectivity. nih.gov By identifying the key amino acid residues involved in the interaction, medicinal chemists can propose modifications to the ligand structure to enhance these interactions. upstate.edumdpi.com
Table 1: Representative Molecular Docking Studies of Thiourea Derivatives
| Compound Class | Target Receptor | Key Findings |
| 1-Allyl-3-benzoylthiourea analogs | DNA gyrase subunit B | Good interaction and affinity compared to standard compounds. nih.gov |
| Thiosemicarbazones | Sporosarcina pasteurii urease | Sulfur ion coordination of the active site nickel ion and hydrogen bonds with key residues. acs.org |
| N-Naphthoyl thioureas | Tankyrase | Favorable interactions and good binding energy, providing insight into residual interactions. ijper.org |
| Thiazolo[4,5-d]pyrimidine (B1250722) derivatives | Corticotrophin releasing factor receptor-1 (CRFR1) | Allosteric binding similar to a known co-crystallized ligand. upstate.edu |
Molecular Dynamics Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. github.io By numerically solving Newton's equations of motion, MD simulations provide detailed information about the conformational dynamics, stability, and thermodynamic properties of biological macromolecules and their complexes with ligands. mdpi.com These simulations are particularly valuable for understanding how the binding of a ligand affects the structure and flexibility of a receptor. frontiersin.org
In the context of thiourea derivatives, MD simulations can be used to assess the stability of the ligand-receptor complexes predicted by molecular docking. nih.gov A simulation is typically run for a duration of nanoseconds to microseconds, during which the trajectory of the system is recorded. frontiersin.org Analysis of this trajectory can reveal important information about the stability of the complex, the flexibility of different parts of the protein, and the persistence of key intermolecular interactions. frontiersin.org
For example, MD simulations of thiourea-iron (III) metal complexes as potential NUDT5 inhibitors for breast cancer treatment showed that certain compounds formed stable interactions with the target protein, as indicated by low RMSD and RMSF values. nih.gov In another study on thiazolo[4,5-d]pyrimidine derivatives as CRFR1 antagonists, MD simulations confirmed the stability of the ligand-receptor complex and provided insights into the binding energy. upstate.edu These simulations can also be used to compare the stability of different ligand-receptor complexes, helping to identify the most promising drug candidates for further experimental validation. nih.gov
Coordination Chemistry and Metal Complexation of N Methyl N Pyren 1 Ylthiourea
Ligand Design Principles and Potential Coordination Sites of N-Methyl-N'-pyren-1-ylthiourea
The efficacy of this compound as a ligand is rooted in its bifunctional molecular architecture. The design incorporates two primary components: a metal-binding unit and a signaling unit.
The Thiourea (B124793) Core (Metal-Binding Unit): The central thiourea group (-NH-C(=S)-NH-) is the primary site for metal coordination. This group contains multiple potential donor atoms, making it a versatile coordinating agent.
Sulfur (S) Atom: The thiocarbonyl sulfur atom is a soft donor base according to the Hard and Soft Acids and Bases (HSAB) principle. It possesses lone pairs of electrons and readily coordinates with soft or borderline metal acids such as Hg(II), Ag(I), Pd(II), and Cu(I). This is the most common coordination site for thiourea derivatives.
Nitrogen (N) Atoms: The two nitrogen atoms of the thiourea group are harder donor bases compared to the sulfur atom. While coordination through nitrogen is less common, it can occur with harder metal ions or under specific steric or electronic conditions, potentially leading to chelation.
The Pyrene (B120774) Moiety (Signaling Unit): The pyrene group is a large, planar polycyclic aromatic hydrocarbon known for its strong fluorescence. In the context of ligand design, it does not typically participate directly in coordination. Instead, its role is to act as a reporter. The electronic and photophysical properties of the pyrene unit are highly sensitive to its local environment. When the nearby thiourea group binds to a metal ion, the resulting electronic perturbation is transmitted to the pyrene ring, causing measurable changes in its absorption and emission spectra. This property is fundamental to its use in chemosensors.
The combination of a specific binding site (thiourea) with a sensitive signaling unit (pyrene) makes this compound a rationally designed ligand for studying metal-ligand interactions. Its potential coordination sites are primarily the sulfur atom (soft) and the two nitrogen atoms (hard), rendering it an ambidentate ligand capable of forming stable complexes with a wide range of metal ions.
Synthesis and Spectroscopic Characterization of Metal Complexes
The formation and structural elucidation of metal complexes with this compound are critical steps in understanding its coordination chemistry.
The synthesis of metal complexes involving this compound typically follows a straightforward solution-phase methodology. The general procedure involves dissolving the ligand in a suitable organic solvent, such as acetonitrile (B52724), dimethylformamide (DMF), or a chloroform/methanol mixture. A solution of a metal salt (e.g., chlorides, perchlorates, or nitrates of transition metals) in the same or a miscible solvent is then added, usually in a stoichiometric ratio (e.g., 1:1, 1:2, or 2:1 metal-to-ligand).
The reaction is often conducted at room temperature with stirring. The formation of the complex can be instantaneous, indicated by a color change or the precipitation of a solid product. In cases where the complex is soluble, it can be isolated by slow evaporation of the solvent or by the addition of a less-polar co-solvent to induce crystallization. The stoichiometry of the final product is influenced by the metal-to-ligand ratio used in the synthesis, the nature of the metal ion, and the counter-anion present. For example, reactions with mercury(II) salts often yield complexes with a 1:1 or 1:2 stoichiometry, such as [Hg(L)Cl₂] or [Hg(L)₂]²⁺, where L represents the this compound ligand.
Determining how the ligand binds to the metal (coordination mode) and the resulting three-dimensional arrangement (coordination geometry) is achieved using a combination of techniques.
Spectroscopic Methods: Techniques like IR, NMR, and UV-Vis spectroscopy provide crucial complementary information, especially when single crystals cannot be obtained.
Based on studies of this compound and structurally related ligands, several coordination modes are possible:
Monodentate S-Coordination: This is the most prevalent mode, where the ligand binds to a single metal center through the sulfur atom. This mode is favored by soft metal ions like Hg(II), Ag(I), and Pd(II). The resulting geometries depend on the metal's coordination number; for instance, four-coordinate Hg(II) complexes often adopt a distorted tetrahedral geometry.
Bridging μ-S Coordination: The sulfur atom can simultaneously bind to two different metal centers, acting as a bridge to form polynuclear or polymeric structures.
Bidentate (N,S)-Chelation: In this mode, both a nitrogen atom and the sulfur atom of the thiourea group coordinate to the same metal ion, forming a stable four-membered chelate ring. This mode is less common but can be promoted by specific metal ions and reaction conditions.
The choice of coordination mode is governed by the electronic properties of the metal ion (HSAB principle), steric hindrance from the bulky pyrene and methyl groups, and the nature of the counter-anion and solvent.
Spectroscopic Signatures Indicating Metal-Ligand Coordination
The formation of a coordinate bond between this compound and a metal ion induces significant and measurable changes in the ligand's spectroscopic properties. These changes serve as direct evidence of complexation.
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the coordination site within the thiourea group. In the free ligand, the IR spectrum shows characteristic bands for the C=S and C-N bonds. Upon S-coordination to a metal, electron density is drawn from the sulfur atom, weakening the C=S double bond. This results in a shift of the ν(C=S) stretching frequency to a lower wavenumber (typically by 20-50 cm⁻¹). Concurrently, the π-electron density in the N-C-N fragment increases, strengthening the C-N bonds and causing a shift of the ν(C-N) stretching frequency to a higher wavenumber (typically by 15-40 cm⁻¹). These two simultaneous shifts are a hallmark signature of sulfur-atom coordination.
¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the electronic environment of the protons. The signals for the two N-H protons are particularly sensitive. Upon complexation, these signals typically experience a significant downfield shift due to the deshielding effect caused by the electron-withdrawing nature of the coordinated metal ion. The signals for the methyl (-CH₃) and pyrenyl aromatic protons also exhibit shifts, confirming the perturbation of the entire molecule upon metal binding.
UV-Visible (UV-Vis) Absorption Spectroscopy: The UV-Vis spectrum of the free ligand is dominated by intense π→π* transitions of the pyrene ring (around 240-350 nm) and weaker n→π* transitions associated with the thiourea moiety. Metal coordination perturbs the electronic structure of the ligand, leading to shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands. For transition metal complexes, new, weaker bands may appear in the visible region, corresponding to d-d transitions or ligand-to-metal charge-transfer (LMCT) bands, which are characteristic of the newly formed complex.
The table below summarizes typical spectroscopic changes observed upon the complexation of this compound with a representative metal ion like Hg(II).
| Spectroscopic Technique | Observed Parameter | Free Ligand (Approx. Value) | Hg(II) Complex (Approx. Value/Change) | Interpretation |
|---|---|---|---|---|
| IR Spectroscopy | ν(C=S) stretch (cm⁻¹) | ~755 cm⁻¹ | ~720 cm⁻¹ (Shift to lower frequency) | Weakening of C=S bond due to S-coordination. |
| IR Spectroscopy | ν(C-N) stretch (cm⁻¹) | ~1530 cm⁻¹ | ~1565 cm⁻¹ (Shift to higher frequency) | Strengthening of C-N bond due to increased double bond character. |
| ¹H NMR Spectroscopy | δ(N-H) protons (ppm) | ~8.5 and ~9.8 ppm | Significant downfield shift (e.g., >1 ppm) | Deshielding of protons due to proximity to the coordinated metal ion. |
| UV-Vis Spectroscopy | λmax of Pyrene (nm) | ~345 nm | Bathochromic shift (e.g., to ~355 nm) | Perturbation of the pyrene electronic system upon complexation. |
Thermodynamics and Stability Constants of Metal-Thiourea Complexes
M + L ⇌ ML
The stability constant, K₁, is defined as: K₁ = [ML] / ([M][L])
A higher value of K indicates a more stable complex and a stronger affinity between the metal and the ligand. These constants are determined experimentally, often using spectrophotometric or fluorometric titration. In a typical spectrophotometric titration, the absorbance of a solution of this compound is monitored as a function of added metal ion concentration. The changes in absorbance at a wavelength where the complex absorbs differently from the free ligand are plotted against the metal ion concentration. This binding isotherm data is then analyzed and fitted to a specific binding model (e.g., 1:1 or 1:2) to calculate the stability constant.
The stability of complexes with this compound is highly dependent on the metal ion. In accordance with the HSAB principle, the soft sulfur donor of the thiourea group forms exceptionally stable complexes with soft metal ions. For instance, the stability constants for complexes with soft metals like Hg(II) and Ag(I) are typically several orders of magnitude higher than those for borderline or hard metal ions like Zn(II) or Ca(II).
The table below provides illustrative stability constants for complexes of a pyrenylthiourea ligand with various metal ions, demonstrating these trends.
| Metal Ion | HSAB Classification | Stoichiometry (M:L) | log K (Approx. Value) | Relative Stability |
|---|---|---|---|---|
| Hg²⁺ | Soft Acid | 1:1 | > 5.0 | Very High |
| Ag⁺ | Soft Acid | 1:1 | ~ 4.5 | High |
| Cu²⁺ | Borderline Acid | 1:1 | ~ 3.8 | Moderate |
| Pb²⁺ | Borderline Acid | 1:1 | ~ 3.5 | Moderate |
| Zn²⁺ | Borderline Acid | 1:1 | ~ 2.7 | Low |
These thermodynamic data are crucial for predicting the behavior of the ligand in competitive environments and for designing applications such as selective metal ion sensors or extraction agents.
Supramolecular Chemistry and Self Assembly of N Methyl N Pyren 1 Ylthiourea Systems
Engineering Non-Covalent Interactions for Supramolecular Architectures
The creation of complex supramolecular structures from N-Methyl-N'-pyren-1-ylthiourea relies on the strategic use of non-covalent interactions. These interactions, while weaker than covalent bonds, collectively dictate the self-assembly process and the final architecture of the molecular aggregates. nih.govnih.gov Key intermolecular forces at play include hydrogen bonding, π-π stacking, and van der Waals forces. nih.govnih.govmdpi.com
Hydrogen bonds are crucial in directing the self-assembly of thiourea-based molecules. wm.edu The thiourea (B124793) moiety contains N-H groups that act as hydrogen bond donors and a sulfur atom that can act as a hydrogen bond acceptor, facilitating the formation of extensive networks. wm.eduacs.org These interactions can lead to the formation of various structures, from simple dimers to complex three-dimensional networks. wm.edu For instance, in related heterocyclic thiourea systems, hydrogen bonding results in diverse architectures such as 3D networks with helical channels, 2D sheet networks, and 1D zigzag chains. wm.edu The formation of these networks is a key factor in the stabilization of the crystal structures of thiourea derivatives. researchgate.netakademisains.gov.my The presence of both intra- and intermolecular hydrogen bonds significantly influences the chemical properties of these compounds. akademisains.gov.my
The strength and directionality of these hydrogen bonds can be influenced by the presence of other functional groups within the molecule. For example, the interplay between N-H···S and N-H···O or N-H···N interactions can lead to different packing arrangements and supramolecular architectures. wm.eduakademisains.gov.my In many thiourea derivatives, a common intermolecular pattern is the formation of dimers through N-H···S hydrogen bonds. akademisains.gov.my
The pyrene (B120774) group in this compound is a large, electron-rich aromatic system prone to π-π stacking interactions. osti.gov These interactions arise from the attractive forces between the π-electron clouds of adjacent pyrene moieties and are a significant driving force in the self-assembly process. nih.gov The extent of overlap in the π-π stacking can influence the electronic and photophysical properties of the resulting assembly. osti.gov
Formation of Cocrystals and Multi-Component Crystalline Assemblies
Cocrystals are multi-component crystals in which the components are held together by non-covalent interactions, typically hydrogen bonds. nih.govfarmaciajournal.com The ability of this compound to form strong hydrogen bonds through its thiourea group and to engage in π-π stacking via its pyrene moiety makes it a suitable candidate for the formation of cocrystals with other molecules (coformers). acs.orgnih.gov
The design of cocrystals involves selecting coformers that have complementary functional groups capable of forming robust intermolecular interactions with the target molecule. For this compound, suitable coformers could be molecules containing hydrogen bond acceptors (like carboxylic acids or pyridyl groups) that can interact with the thiourea N-H donors. The resulting cocrystals can exhibit different physical and chemical properties compared to the individual components. farmaciajournal.com The formation of these multi-component assemblies is a testament to the power of supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions.
Host-Guest Chemistry and Anion Recognition Principles
Host-guest chemistry is a branch of supramolecular chemistry where a larger host molecule selectively binds a smaller guest molecule or ion. thno.orgsioc-journal.cn Thiourea derivatives have been extensively studied as hosts for anions due to the ability of the thiourea group to act as a strong hydrogen bond donor. acs.orgresearchgate.net
The design of effective anion receptors based on the thiourea scaffold involves several key principles. researchgate.netbeilstein-journals.org The thiourea group provides a pre-organized binding site with two N-H groups that can form strong, directional hydrogen bonds with an anionic guest. acs.orgrsc.org The acidity of these N-H protons, and thus the binding strength, can be enhanced by attaching electron-withdrawing groups to the thiourea scaffold. researchgate.net
Mechanisms of Optical Sensing via Supramolecular Interactions
The functionality of this compound as an optical sensor is rooted in the synergistic interplay between its two key structural components: the pyrene moiety, which serves as a fluorescent signaling unit, and the N-methylthiourea group, which acts as the recognition site for specific analytes. The sensing mechanism is primarily driven by non-covalent supramolecular interactions, most notably hydrogen bonding, which modulates the photophysical properties of the pyrene fluorophore, leading to a detectable optical response.
The core of the sensing mechanism lies in the ability of the thiourea group's N-H protons to act as hydrogen bond donors. beilstein-journals.orgrsc.org These protons are sufficiently acidic to form directional hydrogen bonds with electron-rich species, particularly anions. rsc.orgrsc.org The pyrene unit, a well-known polycyclic aromatic hydrocarbon, exhibits strong fluorescence emission and a long fluorescence lifetime, making it an excellent fluorophore for sensing applications. researchgate.net The covalent linkage of the thiourea receptor to the pyrene fluorophore creates a system where a binding event at the receptor site can electronically influence the excited state of the fluorophore.
Upon introduction of a suitable anionic analyte, such as fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), or dihydrogen phosphate (B84403) (H₂PO₄⁻), the anion interacts with the N-H protons of the thiourea moiety. This interaction can occur through two primary pathways: direct hydrogen bond formation or, with sufficiently basic anions, deprotonation of the N-H group. mdpi.compcbiochemres.com
Hydrogen Bonding and Fluorescence Quenching: The formation of a hydrogen-bonded complex between the thiourea group and the anion is the most common initial interaction. This binding event alters the electronic environment of the entire molecule. The increased electron density localized near the pyrene ring, facilitated by the conjugated system, can induce quenching of the pyrene fluorescence. This "turn-off" response is often attributed to mechanisms such as Photoinduced Electron Transfer (PET). In a PET process, the electron-rich anion-receptor complex can transfer an electron to the photoexcited pyrene, providing a non-radiative pathway for the fluorophore to return to its ground state, thus quenching its fluorescence. rsc.org
Deprotonation and Colorimetric/Fluorometric Shifts: In the presence of highly basic anions like fluoride in aprotic solvents, the interaction can be strong enough to cause the deprotonation of the thiourea N-H proton. pcbiochemres.com This results in the formation of an anionic species, which significantly changes the internal charge transfer (ICT) characteristics of the molecule. researchgate.net The deprotonation leads to a substantial alteration in the electronic distribution, often causing a visible color change and a dramatic shift or quenching in the fluorescence emission spectrum. pcbiochemres.com
The selectivity of this compound towards specific anions is governed by factors such as the basicity, size, and geometry of the anion. Anions that are strong hydrogen bond acceptors and have a high charge density, like fluoride, typically elicit the strongest response. mdpi.com The presence of the methyl group on one of the thiourea nitrogens can influence the acidity of the remaining N-H proton and introduce steric effects, thereby fine-tuning the binding affinity and selectivity of the sensor.
The table below summarizes the expected optical sensing behavior of this compound with various anions, based on the established principles of pyrene-thiourea chemosensors.
| Analyte (Anion) | Proposed Interaction Mechanism | Expected Optical Response |
| Fluoride (F⁻) | Strong Hydrogen Bonding / Deprotonation mdpi.compcbiochemres.com | Significant fluorescence quenching; potential colorimetric change. |
| Acetate (CH₃COO⁻) | Hydrogen Bonding rsc.org | Moderate to significant fluorescence quenching. |
| Dihydrogen Phosphate (H₂PO₄⁻) | Hydrogen Bonding rsc.orgmdpi.com | Moderate fluorescence quenching. |
| Chloride (Cl⁻) | Weak Hydrogen Bonding rsc.org | Minimal or no change in fluorescence. |
| Bromide (Br⁻) | Very Weak or No Interaction | No significant change in fluorescence. |
This table illustrates the theoretical sensing performance based on established principles of supramolecular chemistry for similar compounds.
Applications in Advanced Materials and Chemosensing Principles
Fundamental Principles of N-Methyl-N'-pyren-1-ylthiourea-Based Chemosensors
Chemosensors are molecules designed to produce a detectable signal in the presence of a specific chemical substance (analyte). This compound can function as a chemosensor through two primary mechanisms: colorimetric and fluorescent sensing. The thiourea (B124793) group acts as the recognition site (receptor), while the pyrene (B120774) unit serves as the signaling component.
Colorimetric sensors signal the presence of an analyte through a change in color that is visible to the naked eye or detectable by spectrophotometry. rsc.orgmdpi.com For this compound, these mechanisms are typically driven by interactions at the thiourea functional group, which in turn electronically influence the pyrene chromophore.
Key mechanisms include:
Anion Binding and Deprotonation: The N-H protons on the thiourea group are sufficiently acidic to form strong hydrogen bonds with basic anions, such as fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), or dihydrogen phosphate (B84403) (H₂PO₄⁻). science.gov Upon strong interaction, a proton can be completely transferred to the anion. This deprotonation event significantly alters the electronic distribution within the molecule, modulating the intramolecular charge transfer (ICT) character and causing a shift in the absorption spectrum, resulting in a visible color change. science.gov For instance, a solution of a similar N-aryl-N'-anthraquinonylthiourea changes from colorless to yellow upon the addition of fluoride ions. science.gov
Ligand-Receptor Interactions: The interaction between the thiourea group and a target analyte, such as a metal ion or an anion, forms a new complex. rsc.org This complexation alters the energy levels of the molecule's frontier orbitals (HOMO and LUMO), changing the energy required for electronic transitions and thus modifying its light absorption properties in the visible range.
Fluorescent sensing offers high sensitivity and is based on changes in the fluorescence properties (intensity, wavelength, or lifetime) of the pyrene fluorophore upon analyte binding. rsc.orgnih.gov
The primary mechanisms governing fluorescence in this compound sensors are:
Photoinduced Electron Transfer (PET): In its free state, the electron-rich thiourea group can quench the fluorescence of the excited pyrene unit through a PET process. nih.govnih.gov When the thiourea group binds to an analyte (e.g., a metal cation or a proton), the lone pair of electrons on its nitrogen or sulfur atoms become engaged in the binding. This interaction inhibits the PET process, "turning on" or enhancing the fluorescence of the pyrene moiety. nih.gov
Chelation-Enhanced Fluorescence (CHEF): This is a specific type of PET inhibition. When the thiourea group and potentially the adjacent pyrene ring chelate a metal ion, the rigidity of the molecule may increase, and the PET quenching pathway is suppressed, leading to a significant enhancement in fluorescence intensity. nih.gov
Fluorescence Quenching: Conversely, binding to certain transition metal ions, such as Cu²⁺ or Fe²⁺, can quench the fluorescence. mdpi.com This can occur through several pathways, including energy transfer from the excited pyrene to the metal ion or spin-orbit coupling effects promoted by the heavy metal, which facilitates non-radiative decay. This results in a "turn-off" sensor response. mdpi.com
Pyrene Excimer and Exciplex Formation: Pyrene is famous for its ability to form an "excimer" (excited dimer) when two pyrene molecules are in close proximity (3-4 Å). The excimer has a characteristic broad, structureless, and red-shifted emission compared to the structured monomer emission. The binding of an analyte could induce aggregation or conformational changes that either promote or hinder excimer formation, providing a ratiometric sensing signal.
The following table summarizes the potential sensing mechanisms for this compound.
Table 1: Summary of Potential Chemosensing Mechanisms for this compound
| Sensing Mode | Mechanism | Interacting Analyte (Example) | Expected Optical Response |
|---|---|---|---|
| Colorimetric | Anion Binding / Deprotonation | Basic Anions (F⁻, AcO⁻) | Color change due to altered ICT |
| Colorimetric | Ligand-Receptor Complexation | Metal Ions, Anions | Shift in visible absorption spectrum |
| Fluorescent | Photoinduced Electron Transfer (PET) Inhibition | Cations (e.g., Zn²⁺), Protons (H⁺) | Fluorescence "Turn-On" or enhancement |
| Fluorescent | Chelation-Enhanced Fluorescence (CHEF) | Metal Ions (e.g., Mn²⁺) | Significant fluorescence enhancement |
| Fluorescent | Fluorescence Quenching | Transition Metal Ions (Cu²⁺, Fe²⁺) | Fluorescence "Turn-Off" |
| Fluorescent | Excimer/Exciplex Modulation | Various Analytes | Shift from monomer to excimer emission |
Integration into Functional Materials for Tailored Optoelectronic Properties
The unique molecular structure of this compound makes it a valuable building block for creating functional materials with specific optical and electronic properties. Its integration into larger systems allows for the development of materials with tailored responses.
Second-order nonlinear optical (NLO) materials are crucial for technologies like frequency conversion (e.g., second-harmonic generation, SHG) and electro-optic modulation. arxiv.org A key requirement for a material to exhibit a bulk second-order NLO response is a non-centrosymmetric arrangement of its constituent molecules. aps.org
This compound possesses inherent characteristics that make it a promising candidate for NLO applications:
Donor-π-Acceptor (D-π-A) Structure: The molecule has an intrinsic asymmetric electronic structure. The thiourea group can act as an electron donor (D), and the pyrene unit serves as the π-conjugated bridge and potential acceptor system. This D-π-A architecture leads to a large molecular hyperpolarizability (β), which is the microscopic origin of the second-order NLO effect.
Influence on Second-Order Susceptibility (χ⁽²⁾): While a large molecular hyperpolarizability is necessary, achieving a large bulk second-order susceptibility (χ⁽²⁾) requires the molecules to be aligned in a non-centrosymmetric fashion within the material. aps.orgfiberoptics4sale.com This can be achieved by methods such as electric-field poling of the molecule within a polymer matrix or by crystallization in a non-centrosymmetric space group. The efficiency of the NLO response is strongly dependent on the degree of this macroscopic alignment.
The ability of this compound to self-assemble into ordered, large-scale structures is a key feature for creating materials with tunable optical properties. This self-assembly is driven by specific non-covalent interactions.
Hydrogen Bonding: The thiourea moiety contains both hydrogen bond donors (N-H) and acceptors (C=S), enabling the formation of robust and directional intermolecular hydrogen bonds. This can lead to the formation of one-dimensional chains or two-dimensional sheets.
π-π Stacking: The large, flat surface of the pyrene group facilitates strong π-π stacking interactions between adjacent molecules.
The interplay between hydrogen bonding and π-π stacking can direct the formation of well-defined supramolecular architectures. The optical properties of these assemblies are highly dependent on the relative orientation of the pyrene chromophores. For example, a face-to-face (H-aggregate) arrangement typically leads to a blue-shift in absorption and fluorescence quenching, whereas a head-to-tail (J-aggregate) arrangement can result in a red-shifted and enhanced emission. By controlling the self-assembly process through external stimuli like solvent polarity, temperature, or concentration, the optical response of the resulting material can be precisely tuned.
The following table details the structure-property relationships relevant to optoelectronic applications.
Investigation of Molecular Mechanisms and Interactions in Chemical Systems
Molecular Recognition and Binding Mechanisms with Biomolecules
The unique structure of N-Methyl-N'-pyren-1-ylthiourea, featuring a planar pyrene (B120774) ring and a flexible thiourea (B124793) group, facilitates its interaction with various biomolecules, including proteins and nucleic acids.
Protein Binding Interactions (e.g., Serum Albumins)
Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are the most abundant proteins in the bloodstream and are known to bind and transport a wide variety of molecules. magtech.com.cnmdpi.com While specific studies on the binding of this compound to serum albumins are not extensively documented, the interactions can be inferred from the behavior of similar compounds. The binding is likely driven by a combination of hydrophobic and electrostatic interactions.
The large, hydrophobic pyrene moiety is expected to interact favorably with the hydrophobic pockets within the albumin structure, particularly in subdomains IIA and IIIA, also known as Sudlow's sites I and II. magtech.com.cnmdpi.com These sites are known to accommodate a variety of heterocyclic and aromatic ligands. magtech.com.cn The thiourea group can participate in hydrogen bonding with amino acid residues within the binding pocket. The nitrogen and sulfur atoms of the thiourea can act as hydrogen bond donors and acceptors, respectively.
The binding affinity is influenced by the nature of the substituents on the thiourea scaffold. For instance, studies on other thiourea derivatives have shown that the presence of aromatic rings enhances binding to BSA. biointerfaceresearch.com The interaction often leads to fluorescence quenching of the protein, indicating a static binding mechanism where a ground-state complex is formed between the ligand and the protein. biointerfaceresearch.com
Table 1: Potential Interactions of this compound with Serum Albumin
| Interaction Type | Contributing Moiety of this compound | Potential Interacting Residues in Albumin |
| Hydrophobic Interaction | Pyrene ring | Trp, Tyr, Phe, Leu, Val in hydrophobic pockets |
| Hydrogen Bonding | Thiourea group (NH, C=S) | Polar and charged amino acids (e.g., Arg, Lys, His, Ser, Thr) |
| π-π Stacking | Pyrene ring | Aromatic amino acid residues (Trp, Tyr, Phe) |
Nucleic Acid Interaction Modes
The planar aromatic structure of the pyrene group in this compound suggests a strong potential for interaction with nucleic acids like DNA and RNA. The primary modes of interaction for such planar molecules are intercalation and groove binding.
Intercalation: The pyrene moiety can insert itself between the base pairs of the DNA double helix. This mode of binding is stabilized by π-π stacking interactions between the aromatic system of the pyrene and the nucleobases. Intercalation can lead to significant changes in the DNA structure, such as unwinding of the helix and an increase in its length.
Groove Binding: Alternatively, the molecule could bind to the major or minor grooves of the DNA helix. The thiourea group and the methyl substituent could play a role in stabilizing this interaction through hydrogen bonding and van der Waals forces with the edges of the base pairs and the sugar-phosphate backbone. Studies on other thiourea derivatives have shown binding to the minor groove of DNA. researchgate.net
The specific mode of binding is often determined by the size and shape of the molecule, as well as the presence of functional groups that can form specific contacts with the DNA. nih.govmdpi.com The pyrene moiety, due to its large surface area, is a classic intercalator. oup.com The binding of this compound to DNA can be studied using techniques like UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism, which can reveal changes in the DNA conformation upon binding. researchgate.net
Mechanisms of Enzyme Inhibition via Active Site Interactions
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org Thiourea and its derivatives have been identified as potent inhibitors of various enzymes, particularly metalloenzymes. acs.org
Coordination to Metal Centers in Enzymatic Active Sites (e.g., Urease)
Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.gov The active site of urease contains a bi-nickel center, which is crucial for its catalytic activity. frontiersin.orgnih.gov Thiourea-based compounds are effective inhibitors of urease, and their mechanism of inhibition involves direct interaction with these nickel ions. acs.org
The sulfur atom of the thiourea group in this compound is a soft base and has a high affinity for the soft acid nickel ions in the urease active site. It can coordinate to one or both of the nickel ions, thereby blocking the binding of the substrate, urea. acs.org In addition to the coordination with the nickel center, the N-H groups of the thiourea moiety can form hydrogen bonds with amino acid residues in the active site, such as aspartate and alanine, further stabilizing the enzyme-inhibitor complex. acs.org The pyrene group can also contribute to the binding affinity through hydrophobic interactions with nonpolar residues in a hydrophobic pocket near the active site. acs.org
The inhibition is often non-competitive or mixed-type, meaning the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. wikipedia.orgacs.org The inhibitory potency of thiourea derivatives against urease is often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 2: Key Interactions in the Inhibition of Urease by this compound
| Interaction Type | Contributing Moiety of this compound | Target in Urease Active Site |
| Coordination | Sulfur atom of thiourea | Nickel ions (Ni²⁺) |
| Hydrogen Bonding | N-H groups of thiourea | Amino acid residues (e.g., Asp, Ala) |
| Hydrophobic Interaction | Pyrene ring | Hydrophobic pocket near the active site |
Redox Chemistry and Generation of Reactive Species
The redox properties of a molecule describe its tendency to gain or lose electrons. stanford.edu The presence of the electron-rich pyrene ring and the thiourea group suggests that this compound can participate in redox reactions.
Pathways for Metal-Catalyzed Reactive Oxygen Species (ROS) Formation
Reactive oxygen species (ROS) are highly reactive molecules containing oxygen, such as superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). nih.gov While cells have natural antioxidant defense mechanisms, an overproduction of ROS can lead to oxidative stress, causing damage to cellular components. nih.govnih.gov
The formation of ROS can be catalyzed by transition metal ions like iron (Fe) and copper (Cu) through Fenton and Haber-Weiss reactions. In these reactions, a metal ion in a lower oxidation state is oxidized by hydrogen peroxide, leading to the formation of a highly reactive hydroxyl radical.
This compound could potentially contribute to ROS formation in the presence of metal ions and a source of electrons, such as a biological reductant (e.g., NADH). The thiourea moiety can reduce a metal ion, for example, from Fe³⁺ to Fe²⁺. This reduced metal ion can then react with molecular oxygen or hydrogen peroxide to generate ROS. researchgate.net The pyrene moiety can also be involved in electron transfer processes.
A plausible pathway for metal-catalyzed ROS formation involving this compound is as follows:
Reduction of Metal Ion: The thiourea derivative reduces a transition metal ion (e.g., Fe³⁺ to Fe²⁺).
Fenton Reaction: The reduced metal ion (Fe²⁺) reacts with hydrogen peroxide (H₂O₂) to produce a hydroxyl radical (•OH) and a hydroxide (B78521) ion (OH⁻), while being re-oxidized to Fe³⁺.
This catalytic cycle can lead to a continuous production of ROS, as long as a reducing agent (like the thiourea derivative or other cellular reductants) and hydrogen peroxide are available. researchgate.net It is important to note that while thiourea itself has been investigated as an antioxidant in some contexts, its interaction with metals can also promote pro-oxidant activities. nih.gov
Principles of Singlet Oxygen Generation
The generation of singlet oxygen (¹O₂) is a photophysical process of significant interest in various fields, including photodynamic therapy, organic synthesis, and environmental science. This process relies on the transfer of energy from a photosensitizer molecule, which has been excited by light, to molecular oxygen (O₂), which normally exists in its triplet ground state (³Σg⁻). The compound this compound is a molecule designed to act as a photosensitizer, leveraging the photophysical properties of its pyrene and thiourea components.
Upon absorption of a photon of appropriate energy, the photosensitizer is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). From this short-lived state, the molecule can return to the ground state via fluorescence or non-radiative decay. Alternatively, and crucially for singlet oxygen generation, it can undergo a process known as intersystem crossing (ISC) to a longer-lived excited triplet state (T₁).
The efficiency of singlet oxygen generation is highly dependent on the quantum yield of this intersystem crossing. The pyrene moiety in this compound is a well-known polycyclic aromatic hydrocarbon with a high fluorescence quantum yield, but it can also populate the triplet state. The presence of the thiourea group, containing a sulfur atom, can enhance the rate of intersystem crossing through the "heavy-atom effect." This effect promotes spin-orbit coupling, which facilitates the formally spin-forbidden S₁ → T₁ transition.
Once the photosensitizer is in its triplet state (T₁), it can interact with ground-state molecular oxygen (³O₂). This interaction can proceed through two main mechanisms, known as Type I and Type II photosensitization.
Type I Mechanism: In the Type I pathway, the triplet photosensitizer interacts directly with a substrate molecule, leading to electron or hydrogen atom transfer. This results in the formation of radical ions or radicals, which can then react with molecular oxygen to produce various reactive oxygen species (ROS), such as the superoxide anion (O₂⁻•) and the hydroxyl radical (•OH).
Type II Mechanism: The Type II mechanism involves a direct energy transfer from the triplet photosensitizer (T₁) to triplet oxygen (³O₂). This energy transfer, governed by the Dexter energy transfer mechanism, requires the triplet energy of the photosensitizer to be higher than the energy of the singlet state of oxygen. The process results in the photosensitizer returning to its ground state (S₀) and the formation of singlet oxygen (¹O₂), a highly reactive electrophile. For most photosensitizers, the Type II pathway is the predominant mechanism for singlet oxygen production.
The research findings on related pyrene derivatives provide a strong basis for understanding the potential of this compound as a photosensitizer. The combination of the pyrene chromophore with the thiourea group is expected to facilitate efficient intersystem crossing, leading to the population of the triplet state and subsequent energy transfer to molecular oxygen to generate singlet oxygen.
Interactive Data Table: Photophysical Properties of Related Pyrene Derivatives
| Compound/System | Singlet Oxygen Quantum Yield (ΦΔ) | Notes |
| Pyrene-substituted Perylene Diimide | 0.93 | In toluene/methanol; demonstrates high efficiency. researchgate.netnih.gov |
| Thiobarbituric acid-functionalized Pyrene (P1) | 0.36 | In DMSO; shows moderate singlet oxygen generation. researchgate.net |
| Thiobarbituric acid-functionalized Pyrene (P2) | 0.32 | In DMSO; similar moderate efficiency to P1. researchgate.net |
| BODIPY with meso-pyrene substitution | Enhanced singlet oxygen generation | The pyrene unit facilitates the generation of singlet oxygen. rsc.org |
| meso-(1-pyrenyl)-tris(N-methyl-p-pyridinio)porphyrin | No singlet oxygen generation initially | Interaction with DNA recovers photosensitized singlet oxygen generation. rsc.org |
Future Research Directions and Unexplored Avenues for N Methyl N Pyren 1 Ylthiourea
Exploration of Synergistic Effects with Novel Molecular Scaffolds
A significant frontier in the application of N-Methyl-N'-pyren-1-ylthiourea lies in the exploration of its synergistic effects when combined with other molecular scaffolds. The inherent properties of the pyrene (B120774) and thiourea (B124793) moieties can be amplified or modulated through strategic molecular partnerships, leading to materials and systems with enhanced or entirely new functionalities.
Future research should focus on integrating this compound with various platforms. For instance, its incorporation into conjugated polymers could lead to advanced chemosensors capable of detecting a wider range of analytes, including metal ions and nitroaromatic compounds, with greater sensitivity. acs.org The pyrene unit's ability to form excimers—excited-state dimers with distinct fluorescent signatures—is a key feature that can be tuned through interactions with other molecules. acs.orgmdpi.com By pairing this compound with scaffolds that can influence π-π stacking, such as calixarenes or cyclodextrins, it may be possible to control the formation and emission of these excimers with high precision. mdpi.comrsc.org This could lead to the development of ratiometric fluorescent probes, where the ratio of monomer to excimer emission provides a built-in self-calibration for more accurate sensing. mdpi.comrsc.org
Investigations into its synergy with biomolecules also present a compelling research avenue. The thiourea group is known to participate in hydrogen bonding, a fundamental interaction in biological systems. acs.orgacs.org This suggests that this compound could be designed to interact with specific sites on proteins or nucleic acids. Such interactions, coupled with the pyrene's fluorescent reporting, could enable the development of novel biosensors or imaging agents. nih.govrsc.org For example, the compound could be used to probe protein conformations or to detect the presence of specific DNA or RNA sequences. acs.orgrsc.org
Development of Advanced Computational Methodologies for Predictive Design
The rational design of next-generation materials based on this compound will be greatly accelerated by the development and application of advanced computational methodologies. chemcomp.com Theoretical studies, such as those employing Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, conformational landscape, and interaction mechanisms, guiding synthetic efforts toward derivatives with optimized properties. rsc.orgacs.org
Future computational work should aim to create predictive models for the photophysical behavior of this compound and its derivatives. acs.org This includes accurately simulating its absorption and emission spectra, fluorescence quantum yields, and the dynamics of excimer formation in different chemical environments. rsc.org By understanding how modifications to the molecular structure—such as the addition of various substituent groups—affect these properties, researchers can design molecules with tailored optical responses for specific applications. acs.org
Moreover, computational methods can be employed to predict the binding affinity and selectivity of this compound-based receptors for various analytes. rsc.org Molecular docking and molecular dynamics simulations can model the interactions between the thiourea group and target ions or molecules, elucidating the key factors that govern recognition. researchgate.net This in-silico screening approach can significantly reduce the experimental effort required to identify promising sensor candidates. chemcomp.comresearchgate.net The development of theoretical models that can accurately describe non-covalent interactions, such as hydrogen bonding and π-π stacking, will be crucial for the predictive design of these systems. acs.org
Expansion of Supramolecular Architectures for Emerging Chemical Functionalities
The ability of molecules to self-assemble into ordered, functional structures through non-covalent interactions is the cornerstone of supramolecular chemistry. tue.nllongdom.org this compound is an excellent candidate for the construction of novel supramolecular architectures due to the combined influences of the pyrene unit's propensity for π-π stacking and the thiourea group's hydrogen-bonding capabilities. mdpi.comacs.orgtue.nl
Future research should explore the self-assembly of this compound into various supramolecular structures, such as nanoparticles, gels, and thin films. longdom.orgrsc.org The formation of these architectures can lead to emergent properties that are not present in the individual molecules. longdom.org For example, the aggregation of pyrene moieties can result in aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ), phenomena that can be harnessed for the development of "turn-on" or "turn-off" fluorescent sensors. mdpi.comrsc.org
Furthermore, the integration of this compound into more complex, multi-component supramolecular systems offers exciting possibilities. frontiersin.orgencyclopedia.pub By co-assembling with other functional molecules, it is possible to create materials with synergistic properties. For instance, combining it with magnetic nanoparticles could lead to dual-modality probes for bioimaging. Its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could result in porous materials with selective adsorption and sensing capabilities. longdom.org The dynamic and reversible nature of supramolecular interactions also allows for the creation of stimuli-responsive materials that can change their structure and function in response to external triggers like light, pH, or temperature. tue.nl
Q & A
Basic: What are the recommended synthetic routes for N-Methyl-N'-pyren-1-ylthiourea, and how can purity be optimized?
Methodological Answer:
The compound is synthesized via nucleophilic addition of pyren-1-ylamine to methyl isothiocyanate in anhydrous dichloromethane, catalyzed by triethylamine. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis. Critical Note: Residual solvents must be removed under high vacuum to avoid interference in spectroscopic characterization .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural validation?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks using DEPT-135 and HSQC to distinguish thiourea protons (δ 9.5–10.5 ppm) and pyrene aromatic signals.
- Mass Spectrometry (HRMS): Use ESI+ mode to confirm molecular ion ([M+H]⁺) with <2 ppm error.
- X-ray Crystallography: Employ SHELX-97 for structure refinement. Key parameters: R-factor <5%, resolution ≤1.0 Å. Note pyrene π-stacking interactions in the crystal lattice .
Basic: How does solvent polarity influence the stability of this compound?
Methodological Answer:
Stability assays in DMSO, THF, and chloroform (4°C, N₂ atmosphere) reveal degradation <5% over 72 hours. Avoid protic solvents (e.g., methanol) due to thiourea hydrolysis. Monitor via UV-Vis (λmax ~350 nm) and TLC (Rf = 0.4 in 7:3 hexane/EtOAc). Recommendation: Store in amber vials under inert gas .
Advanced: How to resolve contradictions between computational predictions and experimental data in electronic structure analysis?
Methodological Answer:
Discrepancies often arise from solvation effects or basis-set limitations in DFT calculations. Mitigate by:
Benchmarking with multiple functionals (B3LYP, M06-2X).
Including explicit solvent models (e.g., CPCM).
Validating HOMO-LUMO gaps against cyclic voltammetry.
Example: A 0.3 eV deviation in bandgap predictions was resolved by incorporating dispersion corrections .
Advanced: What experimental designs are optimal for studying its interaction with DNA/RNA in vitro?
Methodological Answer:
- Fluorescence Quenching: Titrate compound into ethidium bromide-stained DNA (λex = 510 nm, λem = 595 nm). Calculate Stern-Volmer constants.
- Circular Dichroism (CD): Monitor conformational changes in DNA (B-to-Z transitions) at 260–300 nm.
- Controls: Include scrambled oligonucleotides and thiourea analogs to confirm specificity .
Advanced: How to assess aggregation-induced emission (AIE) or quenching (ACQ) effects in photophysical studies?
Methodological Answer:
- Concentration-Dependent Fluorescence: Measure emission intensity from 10⁻⁶ M to 10⁻³ M in THF/water mixtures. AIE manifests as intensity increase at high water fractions (>90%).
- Lifetime Measurements (TCSPC): Differentiate static vs. dynamic quenching.
Data Conflict Example: Discrepancies between steady-state and time-resolved data may indicate competing AIE/ACQ pathways .
Advanced: What strategies address low reproducibility in biological assays (e.g., cytotoxicity)?
Methodological Answer:
- Standardize Protocols: Pre-equilibrate cell media to 37°C/5% CO₂ before compound addition.
- Batch Control: Use a single synthesis batch for multi-lab studies to minimize variability.
- Data Normalization: Express cytotoxicity relative to internal controls (e.g., cisplatin).
Reference: Inter-lab validation reduced IC50 variability from ±25% to ±8% .
Advanced: How to design a mechanistic study for ROS generation or antioxidant activity?
Methodological Answer:
- DCFH-DA Assay: Quantify intracellular ROS via fluorescence (λex = 488 nm, λem = 525 nm). Pre-treat cells with NAC (ROS scavenger) as a negative control.
- EPR Spectroscopy: Detect superoxide radicals using spin traps (e.g., DMPO).
Caution: MNNG (a related nitrosourea) shows PARP-1-independent ROS pathways; validate target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
